molecular formula C32H30N2O6S B452432 METHYL 2-((E)-1-{4-METHOXY-3-[(2-METHYLPHENOXY)METHYL]PHENYL}METHYLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

METHYL 2-((E)-1-{4-METHOXY-3-[(2-METHYLPHENOXY)METHYL]PHENYL}METHYLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B452432
M. Wt: 570.7g/mol
InChI Key: CVOQRSODZAZSPT-WPWMEQJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its intricate structure, which includes multiple aromatic rings, methoxy groups, and a thiazolopyrimidine core

Preparation Methods

The synthesis of METHYL 2-((E)-1-{4-METHOXY-3-[(2-METHYLPHENOXY)METHYL]PHENYL}METHYLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, including the formation of the thiazolopyrimidine core and the subsequent functionalization of the aromatic rings. One common synthetic route involves the condensation of appropriate aldehydes and ketones with thioamides under acidic or basic conditions to form the thiazolopyrimidine core. The aromatic rings are then functionalized through various substitution reactions, such as Friedel-Crafts acylation and alkylation .

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Methyl 2-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can be performed on the aromatic rings using reagents like nitric acid, halogens, and sulfuric acid.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.

Scientific Research Applications

Methyl 2-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 2-((E)-1-{4-METHOXY-3-[(2-METHYLPHENOXY)METHYL]PHENYL}METHYLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells .

Comparison with Similar Compounds

Methyl 2-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:

The uniqueness of METHYL 2-((E)-1-{4-METHOXY-3-[(2-METHYLPHENOXY)METHYL]PHENYL}METHYLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C32H30N2O6S

Molecular Weight

570.7g/mol

IUPAC Name

methyl (2E)-2-[[4-methoxy-3-[(2-methylphenoxy)methyl]phenyl]methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C32H30N2O6S/c1-19-8-6-7-9-25(19)40-18-23-16-21(10-15-26(23)38-4)17-27-30(35)34-29(22-11-13-24(37-3)14-12-22)28(31(36)39-5)20(2)33-32(34)41-27/h6-17,29H,18H2,1-5H3/b27-17+

InChI Key

CVOQRSODZAZSPT-WPWMEQJKSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC2=C(C=CC(=C2)/C=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC)C5=CC=C(C=C5)OC)OC

SMILES

CC1=CC=CC=C1OCC2=C(C=CC(=C2)C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC)C5=CC=C(C=C5)OC)OC

Canonical SMILES

CC1=CC=CC=C1OCC2=C(C=CC(=C2)C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC)C5=CC=C(C=C5)OC)OC

Origin of Product

United States

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